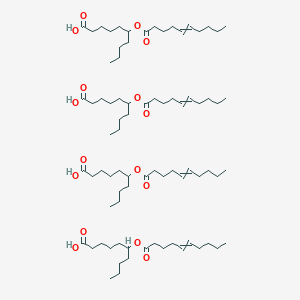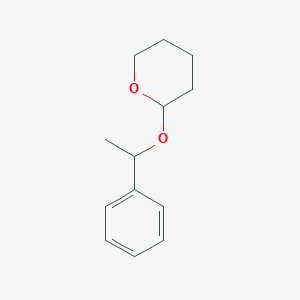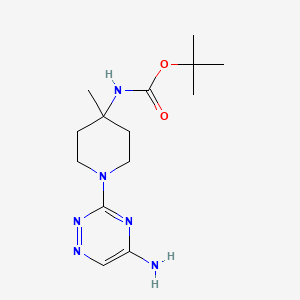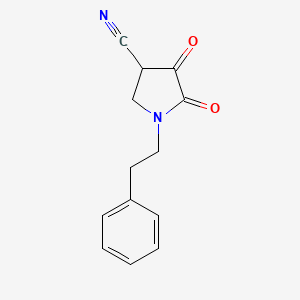
4,5-Dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the phenethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarbonyl compound with an amine can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-dioxo-1-phenethyl-pyrrolidine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2-one . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties.
Uniqueness
4,5-Dioxo-1-phenethyl-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7460-35-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-8-11-9-15(13(17)12(11)16)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
InChI Key |
GBROGGSQPBFHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


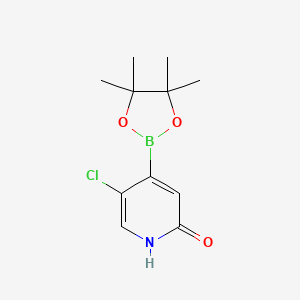

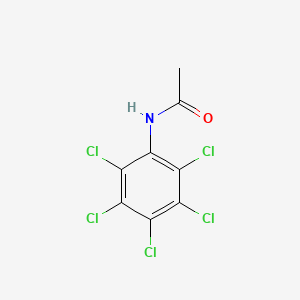




![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
